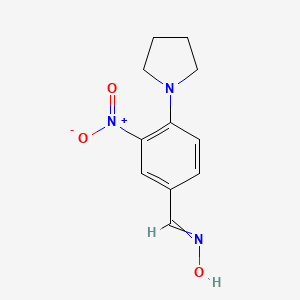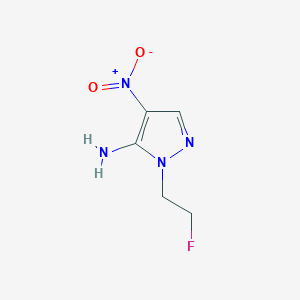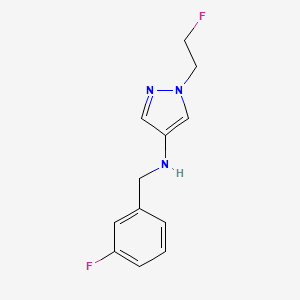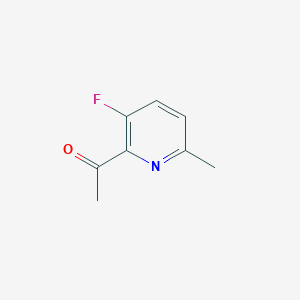![molecular formula C14H18FN3O B11744450 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11744450.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorine atom at the 5-position of the pyrazole ring and a methoxyphenyl group attached to the amine nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines. For instance, 1,3-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the pyrazole ring through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. For example, 4-methoxybenzyl chloride can react with the pyrazole derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.
類似化合物との比較
Similar Compounds
1,3-dimethyl-5-fluoro-1H-pyrazole: Lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-methoxyphenylamine: Lacks the pyrazole ring, making it less specific in terms of enzyme or receptor binding.
5-fluoro-1H-pyrazole: Lacks both the dimethyl and methoxyphenyl groups, making it less effective in terms of binding affinity and specificity.
Uniqueness
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its combination of a fluorinated pyrazole ring and a methoxyphenyl group. This combination provides a balance of chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C14H18FN3O |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-10-13(14(15)18(2)17-10)9-16-8-11-4-6-12(19-3)7-5-11/h4-7,16H,8-9H2,1-3H3 |
InChIキー |
FUUGFQFPUOECKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CNCC2=CC=C(C=C2)OC)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744373.png)

![(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11744386.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744393.png)
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11744410.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)

![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11744426.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
![[3-(4-Methoxybenzamido)phenyl]boronic acid](/img/structure/B11744449.png)
